3-Bromo-4-nitroaniline

Catalog No.
S684718
CAS No.
40787-96-0
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitroaniline

CAS Number

40787-96-0

Product Name

3-Bromo-4-nitroaniline

IUPAC Name

3-bromo-4-nitroaniline

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2

InChI Key

RLAIFIDRVAAEBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

3-Bromo-4-nitroaniline is an organic compound with the molecular formula C₆H₄BrN₂O₂. It features a bromine atom and a nitro group attached to an aniline structure, making it a significant molecule in organic chemistry. The compound appears as a yellow to brown solid and is known for its utility in various

, including:

  • Amination Reactions: It can be used as a starting material for the synthesis of various amines by nucleophilic substitution reactions.
  • Cation Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, enabling further functionalization of the compound .

Research indicates that 3-Bromo-4-nitroaniline exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown potential as inhibitors in various biological pathways, making it a candidate for further pharmacological exploration. The nitro group is often associated with biological activity due to its ability to participate in redox reactions .

Several synthetic routes exist for producing 3-Bromo-4-nitroaniline:

  • From 4-Nitroaniline: Bromination of 4-nitroaniline using bromine or brominating agents.
  • From N-(3-Bromo-4-nitrophenyl)acetamide: A multi-step synthesis involving acylation followed by hydrolysis.
  • Via Electrophilic Aromatic Substitution: Utilizing bromine in the presence of a catalyst to introduce the bromine atom onto the aromatic ring .

3-Bromo-4-nitroaniline finds applications across various fields:

  • Organic Synthesis: It serves as a versatile reagent for introducing bromine and nitro groups into other organic molecules.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic properties.
  • Dyes and Pigments: Utilized in the production of azo dyes due to its chromophoric properties .

Studies on 3-Bromo-4-nitroaniline interactions focus on its binding affinity with biological targets. Investigations have revealed that it can interact with enzymes and receptors, influencing various biochemical pathways. These interactions are critical for understanding its potential medicinal properties and mechanisms of action .

Several compounds share structural or functional similarities with 3-Bromo-4-nitroaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-NitroanilineNitro group on anilineLacks bromine; simpler structure
2-Bromo-4-nitroanilineBromine at the ortho positionDifferent substitution pattern
3-Chloro-4-nitroanilineChlorine instead of bromineDifferent halogen; similar reactivity
5-Bromo-2-nitroanilineNitro group at position 2Different position; varied biological activity

The uniqueness of 3-Bromo-4-nitroaniline lies in its specific combination of a bromine atom and a nitro group on the aromatic ring, which enhances its reactivity and potential applications compared to similar compounds. This specific arrangement allows it to participate in unique chemical transformations that are not possible with other analogs .

XLogP3

1.4

Wikipedia

3-Bromo-4-nitroaniline

Dates

Modify: 2023-08-15

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